6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline
Description
6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline is a synthetic heterocyclic compound featuring a fused quinoline core with a [1,3]dioxolo ring system. The molecule includes three methyl groups at positions 6, 6, and 8, and a partially saturated 5,6-dihydroquinoline scaffold. This structure confers unique electronic and steric properties, making it a candidate for studying enzyme inhibition and molecular interactions.
Properties
IUPAC Name |
6,6,8-trimethyl-5H-[1,3]dioxolo[4,5-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-6-13(2,3)14-10-5-12-11(4-9(8)10)15-7-16-12/h4-6,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMOHNXWLCCTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC3=C(C=C12)OCO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline typically involves the use of starting materials such as ortho-aminobenzoic acid and chloropropanone . The key step in the synthesis is the rearrangement of acetyl ortho-aminobenzoate, which allows for the formation of the dioxoloquinoline scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs bearing modifications to the dioxoloquinoline scaffold, focusing on substituents, synthetic methods, physicochemical properties, and biological activities.
Physicochemical Properties
Key Observations:
- Bulkier substituents (e.g., spiro rings) increase molecular weight and reduce solubility.
- Trifluoromethyl groups elevate LogP, enhancing lipophilicity but complicating aqueous solubility.
Biological Activity
6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (CAS No. 136870-77-4) is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a unique dioxolo ring structure that may contribute to its interactions with biological systems. Research into its biological activity has indicated various pharmacological properties, including antimicrobial and anticancer effects.
- Molecular Formula : C13H15NO2
- Molecular Weight : 217.26 g/mol
- IUPAC Name : 6,6,8-trimethyl-5H-[1,3]dioxolo[4,5-g]quinoline
The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This mechanism is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds related to quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
This data suggests that while the compound exhibits promising antimicrobial activity, it may not surpass the efficacy of standard drugs in all cases.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms include:
- Inhibition of DNA synthesis.
- Modulation of cell signaling pathways leading to apoptosis.
A study highlighted the antiproliferative effects of quinoline derivatives similar to this compound against multiple cancer cell lines.
Case Studies
- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of several quinoline derivatives on human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells.
- Antimicrobial Screening : In a comparative study on antimicrobial agents against Staphylococcus aureus, derivatives showed varying degrees of inhibition with some achieving comparable results to established antibiotics.
Q & A
Q. What are the established synthetic routes for 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline, and how do reaction conditions influence yield?
The synthesis typically involves cyclization and functionalization of quinoline precursors. Key steps include:
- Cyclisation : Intramolecular cyclization of substituted aniline derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the dihydroquinoline core .
- Methylation : Selective alkylation at the 6,6,8 positions using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) .
- Dioxolo ring formation : Condensation with ethylene glycol derivatives under Mitsunobu conditions (DIAD, PPh₃) to install the dioxolo moiety .
Yield optimization requires precise temperature control (60–80°C for cyclization) and stoichiometric ratios of methylating agents to avoid over-alkylation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm methyl group positions and dihydroquinoline saturation. Key signals include δ 1.2–1.5 ppm (methyl groups) and δ 4.0–4.5 ppm (dioxolo oxygen protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₄H₁₅NO₂: 229.22 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95%) .
Q. What preliminary biological activities have been reported for structurally analogous dihydroquinolines?
Analogous compounds (e.g., 7-substituted dihydroquinolines) exhibit anticonvulsant activity in rodent models via GABAergic modulation . In vitro assays often include:
- MTT assays for cytotoxicity screening (IC₅₀ values).
- Electrophysiological studies to assess ion channel interactions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., GABA receptors or kinases). Focus on substituent effects at the 8-methyl position for steric optimization .
- QSAR studies : Correlate electronic parameters (Hammett constants) of substituents with IC₅₀ values to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., fixed-dose vs. dose-response designs). For example, discrepancies in anticonvulsant efficacy may arise from variations in animal models (e.g., maximal electroshock vs. pentylenetetrazole tests) .
- Structural validation : Re-evaluate compound purity via XRD or DSC to rule out polymorphic interference .
Q. How do substituents on the dioxolo ring affect photophysical properties?
- UV-Vis spectroscopy : Electron-donating groups (e.g., methoxy) redshift absorption maxima (e.g., from 335 nm to 350 nm in ethanol) .
- Fluorescence quenching : Heavy atom substitution (e.g., bromine) enhances intersystem crossing, reducing quantum yield .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
